Methyl 2-(methylthio)-5-nitrobenzoate
Overview
Description
Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound investigated for various applications in organic chemistry and materials science. The studies focus on its synthesis, molecular structure, chemical reactions, and properties, with particular interest in its potential in creating complex molecular systems and understanding its interactions.
Synthesis Analysis
The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate or related compounds involves multiple steps, including nitration, methylation, and the formation of sulfur-containing derivatives. For instance, a new and environmentally friendly nitration process has been developed for the synthesis of related compounds such as 5-methyl-2-nitrobenzoic acid, highlighting the advancement in creating less harmful chemical synthesis methods (Mei et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-(methylthio)-5-nitrobenzoate, such as methyl 5-nitro-2-methylbenzoate, shows variations in the conformation due to the ortho effect of the methyl group. The carboxylate group in the ester molecule is twisted from the ring plane, indicating a sensitive conformation to environmental changes (Tinant et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2-(methylthio)-5-nitrobenzoate derivatives often focus on their ability to form complex structures through redox and condensation reactions. For example, redox condensation reactions between o-halonitrobenzenes and acetophenones in the presence of elemental sulfur can lead to a range of pharmacologically relevant derivatives, showing the compound's versatility in chemical synthesis (Nguyen et al., 2015).
Physical Properties Analysis
The physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray structure analysis provides insights into the compound's conformation and how alterations in structure impact its physical characteristics (Kucsman et al., 1984).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, define the compound's usability in synthetic chemistry. For example, the compound's derivatives have been explored for their fluorescent properties and potential applications in material sciences (Chen et al., 2008).
Scientific Research Applications
Application in Entomology
- Summary of the Application: Methyl 2-(methylthio)benzoate has been identified as a sex attractant for certain species of beetles, specifically the June beetles, Phyllophaga tristis and P. apicata . It is the first identification of a sulfur-containing, long-distance, female-produced sex attractant from any insect taxa .
- Methods of Application or Experimental Procedures: In the research, male antennae of Phyllophaga tristis were tested using a coupled gas chromatograph-electroantennogram detector (GC-EAD) system for electrophysiological responses to five sex pheromones identified from other Phyllophaga species. Male antennae responded only to methyl 2-(methylthio)benzoate . In field tests, traps baited with rubber septa containing 1 mg of methyl 2-(methylthio)benzoate captured significant numbers of male P. tristis and P. apicata .
- Results or Outcomes: In a 2003 field test near Greensburg, Kansas, traps baited with rubber septa containing 1 mg of methyl 2-(methylthio)benzoate captured 466 male P. tristis. Control traps baited with rubber septa loaded with only hexane captured none . Similarly, in a field test in 2010 in Gainesville, Florida, 265 male P. apicata were captured in traps baited with 1 mg of methyl 2-(methylthio)benzoate whereas control traps captured only a single male .
This compound is inexpensive and could be used to determine presence/absence of these species as well as geographical range limits and yearly flight periodicity . It would be useful to investigate whether male P. amplicornis and P. suttonana are also captured in traps baited with methyl 2-(methylthio)benzoate .
Application in Organic Synthesis
- Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used in the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Methods of Application or Experimental Procedures: The reaction involves the dehydrogenation of methanol to form a more reactive aldehyde that can then undergo reactions like aldol condensation or imine formation . The hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .
- Results or Outcomes: The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .
Application in Heterocyclic Compound Synthesis
- Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used in the synthesis of heterocyclic and fused heterocyclic compounds . These compounds have diverse pharmacological activities including antitumor, antibacterial, and antileishmanial .
- Methods of Application or Experimental Procedures: The reactant N -methyl-1- (methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . The methylthio group acts as a leaving group and electron donor to make the C2 a good Michael donor .
- Results or Outcomes: The products are valuable as medical intermediates and in synthesizing a variety of oxygen and nitrogen-containing heterocyclic compounds .
Application in Flavoring Agents
- Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used as a flavoring agent . It has a nutty type odor .
- Methods of Application or Experimental Procedures: This compound can be added to food products to enhance their flavor . The specific amount used would depend on the product and the desired flavor intensity .
- Results or Outcomes: The use of this compound as a flavoring agent can enhance the sensory experience of food products .
Application in Cryoprotection
- Summary of the Application: Methyl 2-(methylthio)-5-nitrobenzoate has been used in cryoprotection . Cryoprotective agents are substances used to protect biological tissue from freezing damage .
- Methods of Application or Experimental Procedures: This compound can be used in both “slow freezing” applications (5−10 wt %), where ice is allowed to form, and in vitrification(>20 wt %), where a glassy, ice-free, state is achieved by using high freezing rates .
- Results or Outcomes: The use of this compound as a cryoprotective agent can help to preserve biological tissues during freezing, extending product life and providing flexibility in patient treatment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methylsulfanyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMXSINASASPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428227 | |
Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylthio)-5-nitrobenzoate | |
CAS RN |
191604-70-3 | |
Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.